2-Bromoquinolin-6-amine
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Overview
Description
2-Bromoquinolin-6-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The compound has a molecular formula of C9H7BrN2 and is characterized by a quinoline ring system substituted with a bromine atom at the second position and an amino group at the sixth position. This structural arrangement imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-6-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 6-aminoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of 2-bromoaniline with a suitable reagent to form the quinoline ring system. This method may involve the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide; reactions are often performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted quinoline derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromoquinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists. Its structural features make it a valuable tool in the investigation of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-6-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects.
At the molecular level, the bromine atom and amino group in this compound can interact with specific molecular targets, such as proteins or nucleic acids, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Similar structure but lacks the bromine atom. It is used in the synthesis of antimalarial drugs.
2-Bromoquinoline: Lacks the amino group at the sixth position. It is used as an intermediate in organic synthesis.
6-Bromoquinoline: Bromine atom is at the sixth position instead of the second. It has applications in material science and organic synthesis.
Uniqueness
2-Bromoquinolin-6-amine is unique due to the presence of both the bromine atom and the amino group in specific positions on the quinoline ring. This unique structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.
Properties
IUPAC Name |
2-bromoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATRWJGEKJBWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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